

# Application Notes and Protocols for Wet Granulation Using Lactose Monohydrate

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## Compound of Interest

Compound Name: *Lactose-monohydrat*

Cat. No.: *B13396421*

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These application notes provide a comprehensive overview and detailed protocols for utilizing lactose monohydrate in wet granulation processes for the development of solid oral dosage forms.

Lactose monohydrate is a cornerstone excipient in the pharmaceutical industry, widely favored for its stability, solubility, and compatibility with numerous active pharmaceutical ingredients (APIs).[1] Its application in wet granulation is particularly advantageous for improving the flowability and compressibility of powder blends, which is essential for robust tablet and capsule manufacturing.[2][3] Milled and sieved grades of lactose monohydrate are especially suitable for wet granulation due to their compaction and flow properties.[4]

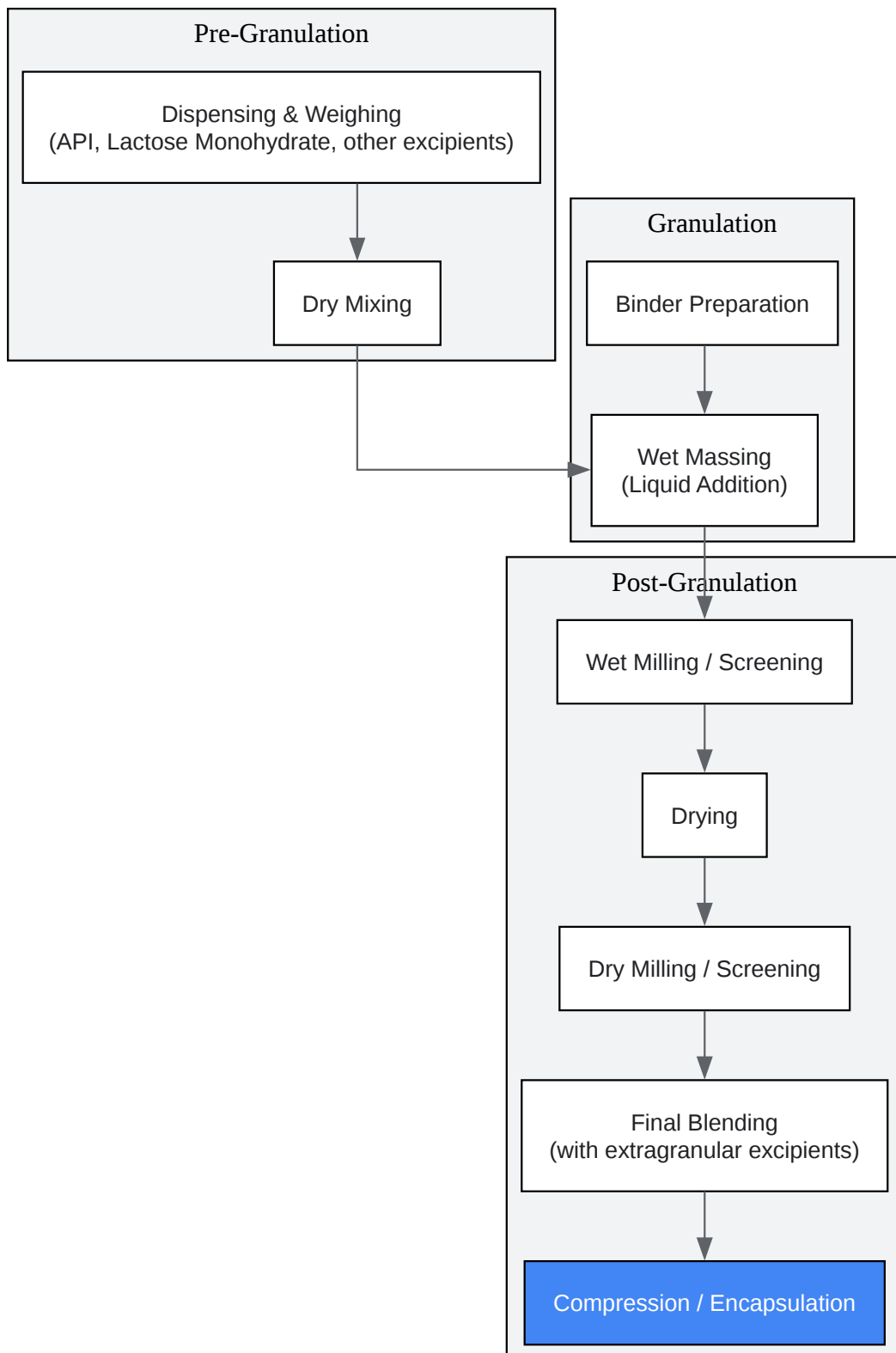
## Rationale for Using Lactose Monohydrate in Wet Granulation

Wet granulation is a process of particle size enlargement where a powder mixture is agglomerated with a liquid binder to form larger, more uniform granules.[5] This technique is often preferred over direct compression or dry granulation when dealing with poorly flowing or

highly cohesive powders.[3] Lactose monohydrate serves as an excellent filler or diluent in this process.[6] The granulation process enhances the flow and compression characteristics of the formulation, reduces segregation, improves content uniformity, and eliminates excessive fine particles.[3] Different grades of lactose monohydrate, such as milled, sieved, and spray-dried, offer varying properties to suit specific formulation needs.[4][7] For instance, spray-dried lactose monohydrate has shown advantages in improving content uniformity in low-dose formulations.[2][8]

## Key Process Steps in Wet Granulation

The wet granulation process involving lactose monohydrate typically follows these key stages:



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**Figure 1:** General workflow for the wet granulation process.

## Experimental Protocols

The following are detailed protocols for high-shear and fluid-bed wet granulation using lactose monohydrate.

### High-Shear Wet Granulation Protocol

High-shear granulation is a common method that utilizes a high-speed mixing blade (impeller) and a chopper to rapidly agglomerate the powder blend.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Lactose Monohydrate (e.g., Pharmatose® 200M)[9]
- Binder (e.g., Polyvinylpyrrolidone (PVP) K30)[5][9]
- Disintegrant (e.g., Sodium Starch Glycolate)[5]
- Purified Water (as granulating liquid)
- High-Shear Mixer/Granulator
- Fluid-Bed Dryer or Tray Dryer
- Sieve Shaker with appropriate mesh sizes
- Blender
- Tablet Press

Protocol:

- Dispensing and Dry Mixing:
  - Accurately weigh the API, lactose monohydrate, and intragranular portion of the disintegrant.

- Transfer the weighed materials to the bowl of the high-shear granulator.
- Dry mix the components for 5 minutes at a pre-determined impeller speed.[5]
- Binder Solution Preparation:
  - Prepare a binder solution by dissolving PVP K30 in purified water (e.g., a 2.5% w/w solution).[9]
- Wet Massing:
  - While the impeller is running, add the binder solution to the powder blend over a period of 8 to 10 minutes.[5]
  - Continue wet massing for an additional 2 minutes after the liquid addition is complete to ensure uniform distribution and granule growth.[5]
  - The endpoint can be determined by visual inspection or by monitoring the power consumption of the impeller motor.
- Wet Milling:
  - Pass the wet mass through a screen of appropriate mesh size to break up any large agglomerates.
- Drying:
  - Dry the wet granules in a fluid-bed dryer or a tray dryer at a suitable temperature (e.g., 60°C) until the desired moisture content is achieved (typically <2% Loss on Drying, LOD). [10][11]
- Dry Milling:
  - Mill the dried granules through a screen to achieve a uniform particle size distribution.
- Final Blending:
  - Transfer the milled granules to a blender.

- Add the extragranular excipients (e.g., remaining disintegrant, lubricant such as magnesium stearate) and blend for a specified time (e.g., 3-5 minutes).
- Compression:
  - Compress the final blend into tablets using a tablet press.

## Fluid-Bed Wet Granulation Protocol

Fluid-bed granulation combines granulation and drying in a single piece of equipment. The powder is fluidized by a stream of air, and the granulating fluid is sprayed onto the fluidized bed.

Materials and Equipment:

- Same as for High-Shear Wet Granulation
- Fluid-Bed Granulator/Dryer

Protocol:

- Dispensing and Loading:
  - Weigh and transfer the API, lactose monohydrate, and other intragranular excipients into the product bowl of the fluid-bed granulator.
- Pre-heating and Blending:
  - Fluidize the powder blend with heated air to pre-heat the material and ensure a homogenous mixture.
- Granulation (Binder Spraying):
  - Prepare the binder solution as described in the high-shear protocol.
  - Spray the binder solution onto the fluidized powder bed at a controlled rate.
  - Monitor process parameters such as inlet air temperature, airflow rate, and spray rate.

- Drying:
  - After the binder solution has been sprayed, continue to fluidize the granules with heated air until the desired moisture content is reached.
- Cooling:
  - Cool the dried granules by fluidizing with ambient air.
- Discharging and Final Processing:
  - Discharge the granules from the fluid-bed processor.
  - Proceed with dry milling and final blending as described in the high-shear protocol.

## Quantitative Data and Characterization

The properties of the granules and the final tablets are critical for ensuring product quality. The following tables summarize typical data obtained from wet granulation processes using lactose monohydrate.

Table 1: Influence of Lactose Monohydrate Grade on Granule and Tablet Properties

Property	Milled Lactose (e.g., GranuLac® 200)	Spray-Dried Lactose
Granule Properties		
Bulk Density (g/mL)	0.5 - 0.6	0.6 - 0.7
Tapped Density (g/mL)	0.6 - 0.7	0.7 - 0.8
Carr's Index (%)	15 - 25 (Fair to Passable)[10]	10 - 20 (Good to Fair)
Hausner Ratio	1.18 - 1.33[10]	1.11 - 1.25
Tablet Properties		
Hardness (N)	80 - 120	90 - 140
Friability (%)	< 1.0	< 1.0
Disintegration Time (min)	5 - 10	4 - 8
Content Uniformity (for low dose)	Good	Excellent[2]

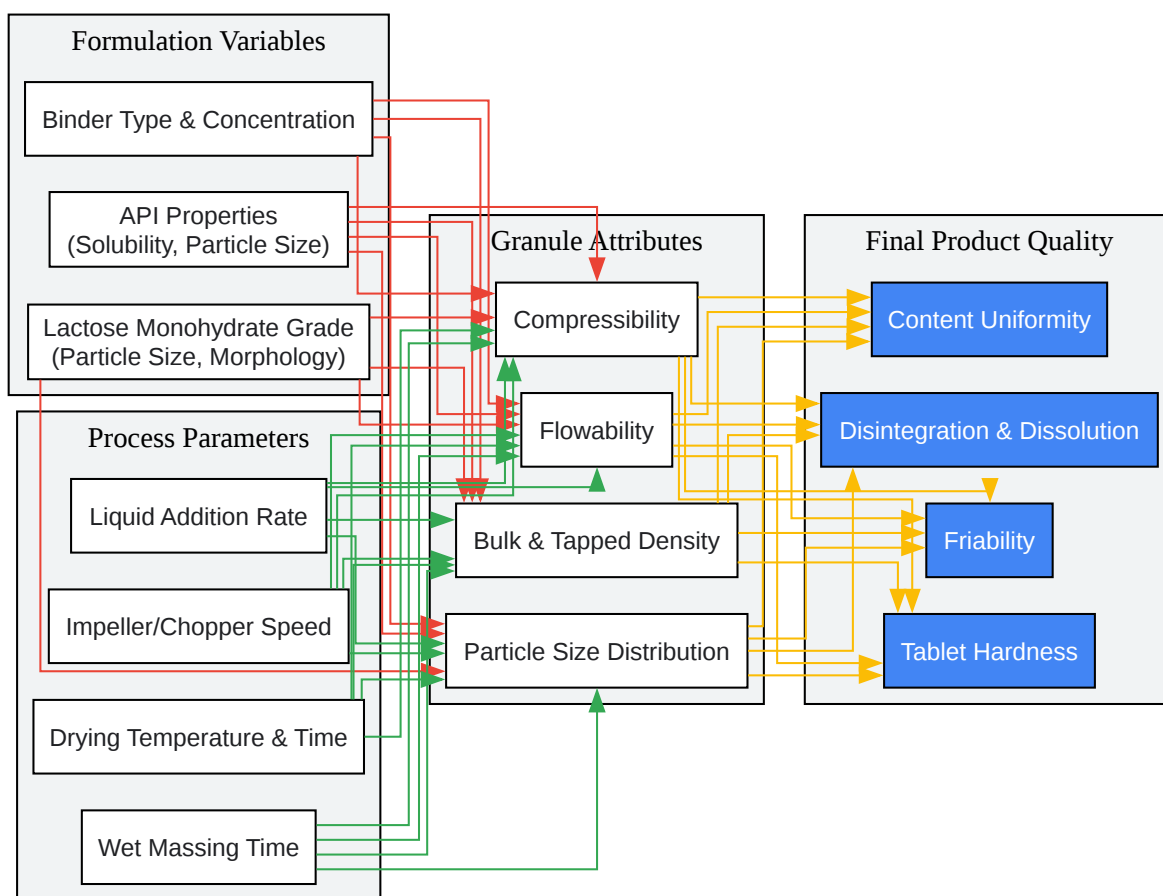
Note: The values presented are typical ranges and can vary depending on the specific formulation and process parameters.

Table 2: Effect of Process Parameters on Granule Properties (High-Shear Granulation)

Parameter	Level	Bulk Density (g/mL)	Mean Particle Size (µm)
Binder Amount	Low	Lower	Smaller
High	Higher	Larger	
Impeller Speed	Low	Lower	Smaller
High	Higher	Larger	
Water Amount	Low	Lower	Smaller
High	Higher	Larger	

# Logical Relationships in Wet Granulation

The interplay between formulation variables and process parameters determines the final characteristics of the granules and tablets.



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**Figure 2:** Interplay of variables affecting final product quality.

## Conclusion

Lactose monohydrate is a versatile and reliable excipient for wet granulation. The selection of the appropriate grade of lactose and the careful control of process parameters are critical to achieving granules with the desired physical properties, which in turn ensures the quality and performance of the final solid dosage form. These application notes and protocols provide a solid foundation for researchers and drug development professionals to effectively utilize lactose monohydrate in their wet granulation processes.

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